molecular formula C18H17N3O3 B277257 N-(2-ethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

N-(2-ethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

Cat. No. B277257
M. Wt: 323.3 g/mol
InChI Key: PTGLRIMSEUSDKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide, also known as E-3810, is a small molecule inhibitor that has shown potential in cancer treatment. It is a quinazoline-based compound that inhibits the activity of vascular endothelial growth factor receptor 2 (VEGFR2), a protein that plays a critical role in angiogenesis, the process by which new blood vessels are formed in the body.

Mechanism of Action

N-(2-ethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide inhibits the activity of VEGFR2, a protein that is involved in the formation of new blood vessels. By blocking the activity of this protein, N-(2-ethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide reduces the blood supply to tumors, which can inhibit their growth and spread. In addition, N-(2-ethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to have anti-inflammatory effects, which may also contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to have several biochemical and physiological effects. It inhibits the activity of VEGFR2, which reduces the formation of new blood vessels in tumors. It also has anti-inflammatory effects, which may contribute to its anti-tumor activity. N-(2-ethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to be well-tolerated in animal studies, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-ethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is that it has shown promising anti-tumor activity in preclinical studies. It is also a small molecule inhibitor, which makes it easier to synthesize and modify than larger protein-based inhibitors. However, like all experimental compounds, it has limitations. It has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known. In addition, it may have off-target effects that could limit its usefulness in certain applications.

Future Directions

There are several future directions for research on N-(2-ethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide. One area of interest is the development of combination therapies that include N-(2-ethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide. It has been shown to enhance the activity of chemotherapy and radiation therapy in preclinical studies, so it may be useful in combination with these therapies in the clinic. Another area of interest is the identification of biomarkers that can predict response to N-(2-ethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide. This could help to identify patients who are most likely to benefit from treatment with this compound. Finally, there is interest in the development of more potent and selective inhibitors of VEGFR2, which could improve the efficacy and safety of this class of compounds.

Synthesis Methods

The synthesis of N-(2-ethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide involves several steps, starting with the reaction of 2-ethoxyaniline with ethyl 2-bromoacetate to form N-(2-ethoxyphenyl)-2-bromoacetamide. This intermediate is then reacted with 2-amino-4-oxo-3(4H)-quinazoline to form the final product, N-(2-ethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide. The synthesis of N-(2-ethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been optimized to improve the yield and purity of the compound, making it more suitable for research applications.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the growth of tumor cells in vitro and in vivo, and to reduce the formation of new blood vessels in tumors. This makes it a promising candidate for use in combination with other cancer therapies, such as chemotherapy and radiation therapy.

properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C18H17N3O3/c1-2-24-16-10-6-5-9-15(16)20-17(22)11-21-12-19-14-8-4-3-7-13(14)18(21)23/h3-10,12H,2,11H2,1H3,(H,20,22)

InChI Key

PTGLRIMSEUSDKQ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)CN2C=NC3=CC=CC=C3C2=O

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.